BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for L202 Lipid
Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: L202

Cat. No.: B11931633

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid
therapeutics, most notably for mMRNA vaccines. The ionizable lipid component is a critical
determinant of the efficacy and safety of these formulations. L202 is a novel ionizable lipid
designed for potent MRNA delivery. Formulations incorporating L202 have demonstrated
desirable physicochemical properties, including a particle size of approximately 103 nm, a low
polydispersity index (PDI) of 0.08, and high mRNA encapsulation efficiency exceeding 97%.[1]
This document provides a detailed protocol for the formulation of L202-based lipid
nanoparticles using microfluidics, along with methodologies for their characterization.

Materials and Reagents

A representative formulation of L202 lipid nanoparticles consists of four key lipid components.
While the precise molar ratio for L202 has not been explicitly published, a common starting
point for novel ionizable lipids is a molar ratio of 50:10:38.5:1.5.[2][3][4][5]
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Experimental Protocols

Preparation of Lipid Stock Solution (Organic Phase)

This protocol is for the preparation of 1 mL of a 12.5 mM total lipid stock solution in ethanol.

Materials:

e L202 ionizable lipid

o DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
e Cholesterol

 DMG-PEG 2000

¢ Anhydrous Ethanol (200 proof)

» RNase-free microcentrifuge tubes
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Procedure:
e Prepare individual stock solutions of each lipid in anhydrous ethanol.

e In an RNase-free microcentrifuge tube, combine the lipid stock solutions according to the
volumes calculated for a 50:10:38.5:1.5 molar ratio to achieve a final total lipid concentration
of 12.5 mM.

» Vortex the solution thoroughly to ensure complete mixing. This final mixture is the organic
phase.

Preparation of mRNA Solution (Aqueous Phase)

Materials:

MRNA transcript

Citrate buffer (25-50 mM, pH 4.0)

RNase-free water

RNase-free microcentrifuge tubes
Procedure:
o Thaw the mRNA stock solution on ice.

» Dilute the mRNA to the desired concentration using citrate buffer (e.g., 25-50 mM, pH 4.0).
The acidic pH of the buffer is crucial for the protonation of the ionizable lipid, which facilitates
its interaction with the negatively charged mRNA backbone.[6]

L202 Lipid Nanoparticle Formulation using Microfluidics

Microfluidic mixing is the preferred method for producing monodisperse LNPs with high
encapsulation efficiency.[6] This process involves the rapid and controlled mixing of the lipid-
ethanol solution with the agueous mRNA solution.

Equipment:
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» Microfluidic mixing device (e.g., NanoAssemblr®)
e Syringe pumps
Procedure:

o Load the lipid stock solution (organic phase) into one syringe and the mRNA solution
(aqueous phase) into another syringe.

o Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

o Set the total flow rate according to the manufacturer's instructions for the microfluidic device
to ensure rapid and efficient mixing.

« Initiate the flow from both syringes into the microfluidic cartridge. The rapid mixing of the two
phases induces a change in solvent polarity, leading to the self-assembly of the lipids around
the mRNA, forming LNPs.

o Collect the resulting LNP dispersion from the outlet of the microfluidic device.

Organic Phase

Lipid Stock Solution _
(L202, DSPC, Cholesterol, DMG-PEG 2000 in Ethanol) Flow Rate =X

T
L >
Aqueous Plrase > Microfiuidic Mixing

Flow Rate = 3X

Final L202 LNP Formulation

L202 LNP Dispersion

mRNA Solution

(in Citrate Buffer, pH 4.0)

Click to download full resolution via product page
Fig. 1: L202 LNP Formulation Workflow.

Purification and Buffer Exchange
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To remove the ethanol and unencapsulated mMRNA, and to raise the pH to a physiological level,
a purification and buffer exchange step is necessary.

Equipment:

e Dialysis cassette (e.g., 10 kDa MWCO) or Tangential Flow Filtration (TFF) system
e Phosphate-buffered saline (PBS), pH 7.4

Procedure:

o Transfer the LNP dispersion to a dialysis cassette or the reservoir of a TFF system.

e Dialyze against PBS (pH 7.4) overnight at 4°C with multiple buffer changes, or perform
diafiltration using the TFF system until the ethanol is removed and the buffer is exchanged.

e The resulting purified LNP solution can be sterile-filtered through a 0.22 um filter.

Characterization of L202 Lipid Nanoparticles

Particle Size and Polydispersity Index (PDI)
Measurement

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (size)
and the size distribution (PDI) of the LNPs in solution.

Procedure:
e Dilute a small aliquot of the purified LNP solution in PBS (pH 7.4).
e Analyze the sample using a DLS instrument according to the manufacturer's protocol.

o Record the Z-average diameter for particle size and the PDI value. A PDI value below 0.2 is
generally considered indicative of a monodisperse population.

MRNA Encapsulation Efficiency

Principle: The Quant-iT RiboGreen assay is a fluorescent-based method used to quantify the
amount of encapsulated mRNA. The fluorescence of the RiboGreen dye is significantly
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enhanced upon binding to nucleic acids. By measuring the fluorescence before and after lysing
the LNPs, the encapsulation efficiency can be determined.

Procedure:

Prepare two sets of samples from the purified LNP solution.

o To the first set, add the RiboGreen reagent to measure the fluorescence of the
unencapsulated (free) mRNA.

o To the second set, first add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and
release the encapsulated mRNA. Then, add the RiboGreen reagent to measure the total
MRNA fluorescence.

» Calculate the encapsulation efficiency using the following formula:

Encapsulation Efficiency (%) = [(Total Fluorescence - Free mRNA Fluorescence) / Total
Fluorescence] x 100

Summary of L202 LNP Characteristics

Parameter Method Typical Value

Dynamic Light Scattering

Particle Size (Z-average) ~103 nm

(DLS)
) ) Dynamic Light Scattering

Polydispersity Index (PDI) 0.08
(DLS)

MRNA Encapsulation .

o Quant-iT RiboGreen Assay >97%
Efficiency
pKa of L202 - ~6.04-6.29

Signaling Pathway for LNP-mediated mRNA Delivery

The following diagram illustrates the proposed mechanism of cellular uptake and endosomal
escape of L202 LNPs for mRNA delivery.
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Fig. 2: Cellular Uptake and mRNA Release.

© 2025 BenchChem. All rights reserved. 7/9

Tech Support


https://www.benchchem.com/product/b11931633?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11931633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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